2,2-Dimethyl-3-phenylcyclobutan-1-one
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Overview
Description
2,2-Dimethyl-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C12H14O It is a cyclobutanone derivative characterized by a phenyl group and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenylcyclobutan-1-one typically involves the [2+2] cycloaddition reaction. This method is widely used for the formation of cyclobutane rings. The reaction involves the use of alkenes and ketenes under specific conditions to form the cyclobutane ring. The reaction conditions often include the use of catalysts such as transition metals to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanones or phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-3-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of cyclobutane derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological pathways, influencing cellular processes and potentially exhibiting pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylcyclobutan-1-one: Similar in structure but lacks the two methyl groups.
Cyclobutanone: The simplest cyclobutanone without any substituents.
2,2-Dimethylcyclobutanone: Similar but without the phenyl group.
Uniqueness
2,2-Dimethyl-3-phenylcyclobutan-1-one is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on cyclobutane derivatives .
Properties
IUPAC Name |
2,2-dimethyl-3-phenylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFJJICAYZMXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4056-87-5 |
Source
|
Record name | 2,2-dimethyl-3-phenylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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